

Cenicriviroc in Nonalcoholic Steatohepatitis: A Comparative Analysis of Placebo-Controlled Trial Designs

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Cenicriviroc (CVC), a dual antagonist of C-C chemokine receptor types 2 (CCR2) and 5 (CCR5), has been investigated as a therapeutic agent for nonalcoholic steatohepatitis (NASH) with liver fibrosis. This guide provides a comparative analysis of the design and outcomes of major placebo-controlled trials of Cenicriviroc and other leading NASH drug candidates, offering insights for researchers and drug development professionals.

Comparative Efficacy in Phase 2b and 3 Trials

Cenicriviroc's clinical development for NASH was primarily anchored by two key studies: the Phase 2b CENTAUR trial and the Phase 3 AURORA trial. While the initial Phase 2b results showed promise in reducing fibrosis, the subsequent Phase 3 study did not meet its primary endpoint, leading to the termination of its development for this indication.[1]

In the CENTAUR study, after one year of treatment, a significantly greater proportion of patients receiving CVC (20%) achieved at least a one-stage improvement in fibrosis without worsening of steatohepatitis compared to placebo (10%).[2] However, the primary endpoint, a two-point improvement in the NAFLD Activity Score (NAS) with no worsening of fibrosis, was not met.[2] [3] The final analysis of the CENTAUR study at year two corroborated the antifibrotic effects observed at year one.[4]







Conversely, the larger AURORA Phase 3 trial failed to demonstrate the efficacy of CVC. At the 12-month analysis, the primary endpoint of fibrosis improvement by at least one stage without worsening of steatohepatitis was achieved by 22.3% of patients on CVC, a rate similar to the 25.5% observed in the placebo group.[5]

For comparison, other agents in late-stage development for NASH have shown varying results. Obeticholic acid (OCA), a farnesoid X receptor (FXR) agonist, demonstrated a significant improvement in liver fibrosis in the Phase 3 REGENERATE trial. At 18 months, 22.4% of patients on the 25 mg dose of OCA achieved at least a one-stage improvement in fibrosis with no worsening of NASH, compared to 9.6% of patients on placebo.[6] Elafibranor, a peroxisome proliferator-activated receptor (PPAR) alpha/delta agonist, did not meet its primary endpoint of NASH resolution without worsening of fibrosis in the Phase 3 RESOLVE-IT trial.[7]

Table 1: Comparison of Primary Efficacy Endpoints in Key NASH Clinical Trials



Trial (Drug)	Phase	Primary Endpoint	Treatment Arm (n)	Placebo Arm (n)	p-value
CENTAUR (Cenicriviroc)	2b	≥2-point improvement in NAS and no worsening of fibrosis (Year 1)	16% (145)	19% (144)	0.52[2][8]
CENTAUR (Cenicriviroc)	2b	≥1-stage improvement in fibrosis and no worsening of steatohepatiti s (Year 1 Secondary Endpoint)	20% (145)	10% (144)	0.02[2][8]
AURORA (Cenicriviroc)	3	≥1-stage improvement in fibrosis and no worsening of steatohepatiti s (Month 12)	22.3%	25.5%	0.21[5]
REGENERAT E (Obeticholic Acid)	3	≥1-stage improvement in fibrosis with no worsening of NASH (Month 18)	22.4% (25 mg)	9.6%	<0.0001[6]
RESOLVE-IT (Elafibranor)	3	NASH resolution without worsening of	19.2%	14.7%	Not statistically significant



fibrosis (Interim Analysis)

Experimental Protocols and Trial Design

The design of placebo-controlled trials for NASH therapies requires careful consideration of patient population, endpoints, and duration. The methodologies of the CENTAUR, AURORA, REGENERATE, and RESOLVE-IT trials are summarized below.

Cenicriviroc Trial Protocols

CENTAUR (Phase 2b): This was a randomized, double-blind, placebo-controlled, multinational study.[3]

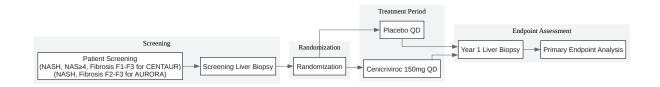
- Patient Population: 289 adults with biopsy-confirmed NASH, a NAFLD Activity Score (NAS) of ≥4, and liver fibrosis stages 1-3.[3][8]
- Treatment Arms: Patients were randomized to receive Cenicriviroc 150 mg once daily or a placebo.[2][8] The randomization was 2:1:1 for CVC for 2 years, placebo for 1 year followed by CVC for 1 year, and placebo for 2 years.[2]
- Primary Endpoint: Improvement in NAS by at least 2 points without worsening of fibrosis at year 1.[3][8]
- Key Secondary Endpoints: Resolution of steatohepatitis with no worsening of fibrosis, and improvement in fibrosis by at least one stage with no worsening of steatohepatitis.[2][8] Liver biopsies were performed at screening, year 1, and year 2.[9]

AURORA (Phase 3): This was a global, multicenter, randomized, double-blind, placebo-controlled study.[5][10]

- Patient Population: Approximately 2000 adults (aged 18-75) with biopsy-confirmed NASH and stage F2 or F3 fibrosis.[10][11]
- Treatment Arms: Patients were randomized 2:1 to receive Cenicriviroc 150 mg or placebo once daily.[10][11]



- Primary Endpoint (Part 1): The proportion of subjects with at least a one-stage improvement in liver fibrosis and no worsening of steatohepatitis at Month 12.[5][10][11]
- Primary Endpoint (Part 2): Time to first occurrence of adjudicated events including death, progression to cirrhosis, liver transplant, MELD score ≥ 15, ascites, or hospitalization due to liver decompensation.[10][11]



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General workflow for Cenicriviroc placebo-controlled trials.

Alternative Agent Trial Protocols

REGENERATE (Obeticholic Acid - Phase 3): A multicenter, randomized, double-blind, placebocontrolled study.[12]

- Patient Population: Patients with biopsy-confirmed NASH and fibrosis stage F2 or F3.[12]
- Treatment Arms: Patients were randomized 1:1:1 to receive placebo, OCA 10 mg, or OCA 25 mg daily.[12]
- Primary Endpoint: A composite of either at least a one-stage improvement in liver fibrosis with no worsening of NASH, or NASH resolution with no worsening of liver fibrosis at an 18-month interim analysis.[12]

RESOLVE-IT (Elafibranor - Phase 3): A multicenter, randomized, double-blind, placebo-controlled study.[13]

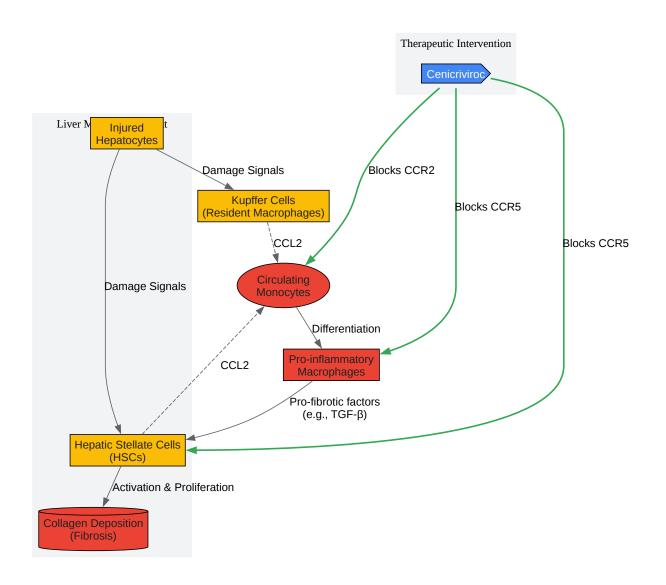


- Patient Population: Patients with NASH and fibrosis.
- Treatment Arms: Patients were randomized to receive elafibranor 120 mg or placebo once daily.[10]
- Primary Endpoint: NASH resolution without worsening of fibrosis at a 72-week interim analysis.

Cenicriviroc's Mechanism of Action: Targeting Inflammatory Pathways

Cenicriviroc is an oral, dual antagonist of the CCR2 and CCR5 chemokine receptors. These receptors play a crucial role in the inflammatory cascade that drives the progression of liver fibrosis in NASH.[14] CCR2 is primarily involved in the recruitment of monocytes to the liver, which then differentiate into pro-inflammatory macrophages.[15][16][17] CCR5 is expressed on various immune cells, including T-cells and macrophages, as well as on hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.[16][18] By blocking both receptors, CVC was hypothesized to exert both anti-inflammatory and anti-fibrotic effects.





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Mechanism of action of Cenicriviroc in NASH.



Conclusion

The journey of Cenicriviroc in NASH clinical trials highlights the complexities of developing effective treatments for this multifactorial disease. While the dual CCR2/CCR5 antagonism showed a plausible anti-fibrotic mechanism and encouraging early-phase results, the lack of efficacy in the pivotal Phase 3 AURORA trial underscores the challenges of translating preclinical and Phase 2 findings to Phase 3 success. The comparative analysis with other agents like Obeticholic acid and Elafibranor provides a broader context of the current landscape of NASH drug development, emphasizing the need for robust trial designs, validated endpoints, and a deeper understanding of the underlying pathophysiology to bring effective therapies to patients.

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